molecular formula C14H21Cl2NO B13765189 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-ethoxy-, hydrochloride CAS No. 63979-07-7

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-ethoxy-, hydrochloride

Cat. No.: B13765189
CAS No.: 63979-07-7
M. Wt: 290.2 g/mol
InChI Key: YWWNWKYRDJDBOZ-UHFFFAOYSA-N
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Description

Properties

CAS No.

63979-07-7

Molecular Formula

C14H21Cl2NO

Molecular Weight

290.2 g/mol

IUPAC Name

(8-chloro-5-ethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-dimethylazanium;chloride

InChI

InChI=1S/C14H20ClNO.ClH/c1-4-17-13-9-8-11(15)14-10(13)6-5-7-12(14)16(2)3;/h8-9,12H,4-7H2,1-3H3;1H

InChI Key

YWWNWKYRDJDBOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2CCCC(C2=C(C=C1)Cl)[NH+](C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-ethoxy-, hydrochloride typically involves multiple steps, starting from readily available precursors. The process may include:

    Nitration and Reduction: The initial step involves the nitration of naphthalene to form 1-nitronaphthalene, followed by reduction to yield 1-naphthylamine.

    Tetrahydro Modification: The naphthylamine undergoes hydrogenation to introduce tetrahydro modifications.

    Substitution Reactions: Chlorination, methylation, and ethoxylation are carried out to introduce the chloro, dimethyl, and ethoxy groups, respectively.

    Hydrochloride Formation: The final step involves the conversion of the compound to its hydrochloride form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, is crucial to achieve high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-ethoxy-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce tetrahydronaphthylamines.

Scientific Research Applications

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-ethoxy-, hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-ethoxy-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Interact with DNA: Affect gene expression and cellular functions.

    Modulate Receptors: Influence receptor-mediated signaling pathways.

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 63979-07-7 ().
  • Molecular Formula : C₁₅H₂₁Cl₂N₂O (estimated from structural analogs in ).
  • Structure : Features a tetrahydro-1-naphthylamine core with 8-chloro , 5-ethoxy , and N,N-dimethyl substituents, stabilized as a hydrochloride salt.

Key Properties :

  • Physicochemical: Hydrochloride salt enhances solubility in polar solvents compared to free bases.
  • Synthesis : Synthesized via nucleophilic substitution or condensation reactions involving halogenated intermediates, as inferred from methods for related tetrahydro-naphthylamines .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Substituents Molecular Weight Key Differences
Target Compound 63979-07-7 8-Cl, 5-OEt, N,N-dimethyl ~334.3 (HCl salt) Reference standard
5-Benzyloxy-8-Cl analog 63978-98-3 8-Cl, 5-OBn, N,N-dimethyl 352.33 (HCl salt) Benzyloxy increases steric bulk; higher toxicity (LDLo 316 mg/kg, ip in mice)
5-Methoxy-N-methyl analog 30074-73-8 8-Cl, 5-OMe, N-Me 294.2 (HCl salt) Methoxy reduces lipophilicity; enantiomer-specific activity (S-configuration)
N-Ethyl-N-propargyl analog CID 45856 8-Cl, 5-OMe, N-Et/N-propargyl 297.8 (HCl salt) Propargyl group enables click chemistry modifications

Pharmacological and Toxicological Profiles

Table 2: Toxicity and Bioactivity

Compound Toxicity (Route, Species) Bioactivity
Target Compound Data not explicitly reported (inference: moderate toxicity due to structural similarity) Likely CNS or antimicrobial activity (based on naphthylamine derivatives)
5-Benzyloxy analog LDLo 316 mg/kg (ip, mice) Higher acute toxicity due to benzyloxy lipophilicity
8-Cl-5-OMe-N-Me analog Not reported Potential anticancer/antibacterial applications (Schiff base precursors)
Hydrobromide analog (CAS 64058-49-7) LDLo 316 mg/kg (ip, mice) Counterion (HBr vs. HCl) may alter solubility

Key Observations :

  • Substituent Effects: Ethoxy (OEt) enhances lipophilicity vs. Benzyloxy (OBn) increases toxicity, possibly due to metabolic stability .
  • Stereochemistry : Enantiomers (e.g., S-configuration in CAS 30074-73-8) may exhibit divergent biological activities, emphasizing the need for chiral synthesis .
  • Counterion Impact : Hydrobromide salts (e.g., CAS 64058-49-7) show similar toxicity to hydrochlorides, suggesting ion choice primarily affects crystallinity/solubility .

Biological Activity

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-ethoxy-, hydrochloride is a complex organic compound characterized by a naphthalene ring system with various functional groups. Its unique structure potentially influences its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C14H21Cl2NOC_{14}H_{21}Cl_2NO and a molecular weight of approximately 248.21 g/mol. The presence of chloro and ethoxy substituents likely enhances its solubility and biological interactions.

Property Value
Molecular FormulaC14H21Cl2NOC_{14}H_{21}Cl_2NO
Molecular Weight248.21 g/mol
SolubilitySoluble in water (hydrochloride form)

The biological activity of 1-naphthylamine derivatives is primarily attributed to their ability to interact with various biological targets. These interactions can lead to:

  • DNA Binding : Compounds similar to 1-naphthylamine have shown the ability to intercalate into DNA, inhibiting replication processes.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives are known to induce ROS production, contributing to oxidative stress and cell death pathways.
  • Enzyme Inhibition : The compound may affect enzymes involved in metabolic pathways, leading to altered cellular functions.

Biological Activities

Research indicates that 1-naphthylamine derivatives exhibit several biological activities:

  • Antimicrobial Activity : Studies have demonstrated that related compounds possess significant antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Candida albicans.
  • Anticancer Potential : The ability to induce apoptosis through ROS generation positions these compounds as potential anticancer agents.
  • Neuroprotective Effects : Some studies suggest that naphthylamine derivatives may protect neuronal cells from oxidative damage.

Case Studies

Several studies have investigated the biological activity of naphthylamine derivatives:

  • Antibacterial Activity Study (2023) :
    • A series of naphthylamine derivatives were synthesized and evaluated for antibacterial activity against Gram-positive and Gram-negative bacteria.
    • Compound 9 exhibited a minimum inhibitory concentration (MIC) of 0.0163 μmol/mL against Klebsiella pneumoniae and Candida albicans, comparable to standard antibiotics like fluconazole .
  • Antifungal Activity Research (2021) :
    • A novel class of naphthylimine triazole derivatives was tested for antifungal activity.
    • One derivative showed rapid antifungal effects with low toxicity to normal cells, indicating potential for therapeutic use .
  • Mechanism Exploration (2024) :
    • Researchers investigated the mechanism by which naphthylamine derivatives induce ROS accumulation in cancer cells.
    • The study revealed that these compounds could effectively disrupt mitochondrial function, leading to enhanced apoptosis in cancerous cells .

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